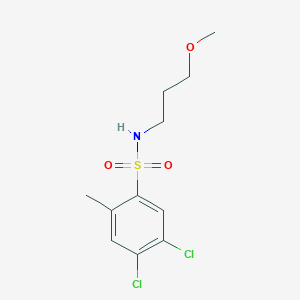

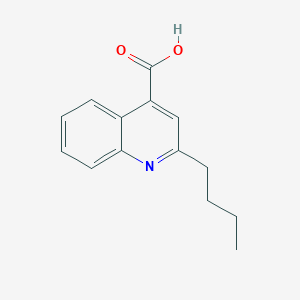

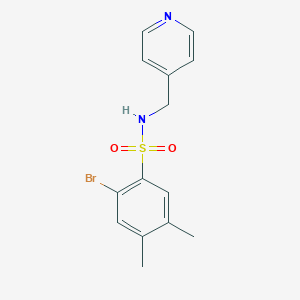

![molecular formula C19H19NO5 B225551 4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)

4-[(2,6-Diethylanilino)carbonyl]isophthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2,6-Diethylanilino)carbonyl]isophthalic acid, commonly known as DAPI, is a fluorescent stain that is widely used in scientific research for DNA staining and visualization. It is a small molecule that binds to the minor groove of double-stranded DNA and emits blue fluorescence when excited by ultraviolet light. DAPI is a highly sensitive and specific stain that has become an essential tool in many fields of biological research.

Wirkmechanismus

DAPI binds to the minor groove of double-stranded DNA through hydrogen bonding and hydrophobic interactions. The binding of DAPI causes a conformational change in the DNA molecule, which results in an increase in fluorescence intensity. DAPI has a high affinity for AT-rich regions of DNA and is therefore useful for visualizing chromatin structure and organization.

Biochemical and Physiological Effects:

DAPI is a non-toxic stain that does not affect cell viability or function. It is a highly specific stain that binds only to DNA and does not interact with RNA or proteins. DAPI staining does not interfere with downstream applications such as PCR or western blotting. However, DAPI staining can affect the morphology of cells and may cause distortion or shrinkage of nuclei in some cell types.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DAPI staining is its high sensitivity and specificity for DNA. It is a simple and reliable stain that can be used in a variety of applications. DAPI is also compatible with a wide range of fixatives and permeabilization methods. However, DAPI staining can be affected by the pH and salt concentration of the staining buffer, and it may require optimization for different cell types and experimental conditions. In addition, DAPI staining is not suitable for live cell imaging and requires fixation and permeabilization of cells.

Zukünftige Richtungen

There are several potential future directions for the use of DAPI in scientific research. One area of interest is the development of new fluorescent stains that can be used in combination with DAPI for multiplexed imaging. Another area of interest is the use of DAPI in advanced microscopy techniques such as super-resolution microscopy and single-molecule imaging. Finally, there is potential for the development of new applications for DAPI in areas such as epigenetics and gene regulation.

Synthesemethoden

DAPI can be synthesized using a multistep process starting from 2,6-diethylaniline. The first step involves the reaction of 2,6-diethylaniline with phthalic anhydride to form 4-(2,6-diethylanilino)phthalic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with isophthalic acid to produce DAPI. The final product can be purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

DAPI is widely used in scientific research for DNA staining and visualization. It is commonly used in fluorescence microscopy to visualize the nucleus of cells and to study the structure and dynamics of chromatin. DAPI is also used in flow cytometry to quantify DNA content and to analyze cell cycle progression. In addition, DAPI is used in a variety of other applications, including in situ hybridization, FISH, and DNA fragmentation assays.

Eigenschaften

Produktname |

4-[(2,6-Diethylanilino)carbonyl]isophthalic acid |

|---|---|

Molekularformel |

C19H19NO5 |

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

4-[(2,6-diethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C19H19NO5/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(18(22)23)10-15(14)19(24)25/h5-10H,3-4H2,1-2H3,(H,20,21)(H,22,23)(H,24,25) |

InChI-Schlüssel |

JYJHGSBFQKOJNI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |

Kanonische SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

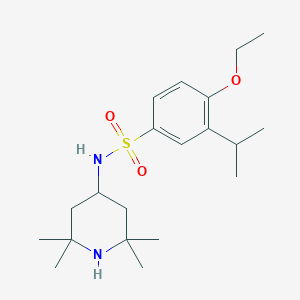

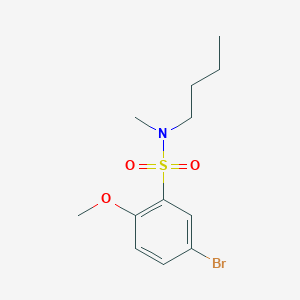

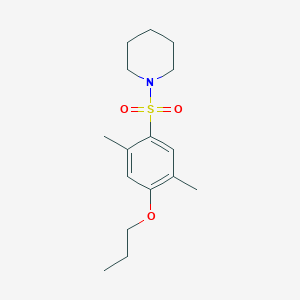

![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)

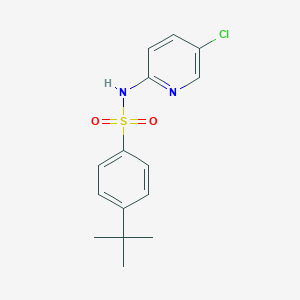

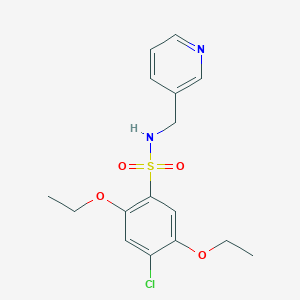

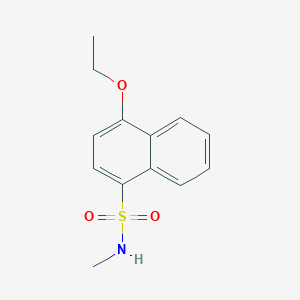

![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)

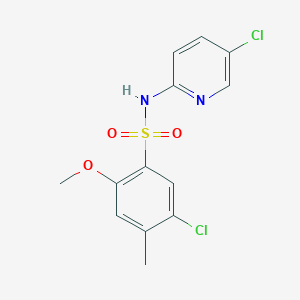

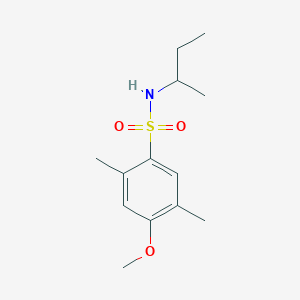

![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)